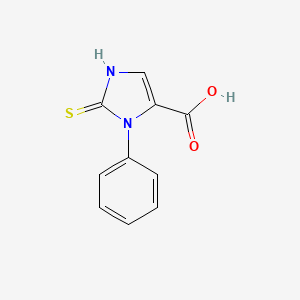

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The presence of a thioxo group and a phenyl ring in the compound suggests potential for interesting chemical reactivity and biological activity .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to the formation of novel thioxoimidazolidine-oxindoles and imidazoline-2-thiones . Another example is the one-pot, three-component synthesis of hexahydro-6H-imidazo-[1,5-b]-β-carbolines using methyl 1-imidazolecarbodithioate as a thiocarbonyl transfer reagent . These methods demonstrate the versatility of imidazole synthesis, which can be tailored to introduce various substituents, including the thioxo group and phenyl ring, as seen in the target compound.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties. Single-crystal X-ray diffraction is often used to confirm the structure of these compounds, providing detailed information about their three-dimensional conformation and intermolecular interactions . The planarity of the imidazole ring and its perpendicular orientation to adjacent phenyl rings are common structural features that can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Imidazole derivatives undergo a variety of chemical reactions, including rearrangements and interactions with other reagents. For example, the novel compounds synthesized from the reaction of aminoquinoline-diones with isothiocyanates can rearrange under acidic conditions to yield different thioxoimidazoline derivatives . These reactions are typically characterized using spectroscopic methods such as IR, MS, and NMR, which provide insights into the functional groups present and the nature of the chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents like the thioxo group and phenyl ring can affect these properties significantly. For instance, the presence of a thioxo group can enhance the compound's reactivity due to the sulfur atom's nucleophilicity . Additionally, the length and nature of substituents can impact the compound's phase behavior, as seen in the study of liquid crystalline behaviors of carboxylic acid derivatives containing a thiadiazole ring .

Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

- Specific Scientific Field: Medicinal Chemistry .

- Summary of the Application: The compound “3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid” is a key intermediate in the synthesis of various quinazolinone derivatives . These derivatives have been found to exhibit a wide range of pharmacological activities, making them a major source of attraction in medicinal chemistry .

- Methods of Application or Experimental Procedures: The starting compound was synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .

- Results or Outcomes: Some of the synthesized quinazolinone derivatives were tested for their biological activities as antibacterial, antifungal, and anticancer agents . The specific results of these tests were not provided in the source .

Application in Organic Electronics

- Specific Scientific Field: Organic Electronics .

- Summary of the Application: Certain imidazole derivatives, such as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole, have been shown to behave as n-type dopants for n-channel Organic Thin Film Transistors (OTFTs) .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes: The use of these imidazole derivatives as n-type dopants could potentially improve the performance of OTFTs .

Application in Pharmacology

- Specific Scientific Field: Pharmacology .

- Summary of the Application: Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Application in Organic Electronics

- Specific Scientific Field: Organic Electronics .

- Summary of the Application: Certain imidazole derivatives, such as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole, have been shown to behave as n-type dopants for n-channel Organic Thin Film Transistors (OTFTs) .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes: The use of these imidazole derivatives as n-type dopants could potentially improve the performance of OTFTs .

Application in Pharmacology

- Specific Scientific Field: Pharmacology .

- Summary of the Application: Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Eigenschaften

IUPAC Name |

3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)8-6-11-10(15)12(8)7-4-2-1-3-5-7/h1-6H,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIZTCTXXDBABW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CNC2=S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406979 |

Source

|

| Record name | 3-Phenyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

CAS RN |

99361-29-2 |

Source

|

| Record name | 3-Phenyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)

![2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B1276015.png)

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)